N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide is a benzamide derivative featuring a 4,6-dimethoxy-1,3,5-triazine moiety connected via a methylene (-CH2-) bridge to the 4-methoxybenzamide group. Potential applications may include agrochemical or pharmaceutical uses, inferred from structural analogs with antifungal or herbicidal activities.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-10-6-4-9(5-7-10)12(19)15-8-11-16-13(21-2)18-14(17-11)22-3/h4-7H,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPKDITZPUIHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran (THF) as a solvent and are carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide undergoes several types of chemical reactions, including:
Condensation Reactions: It is used as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can also participate in nucleophilic substitution reactions, where it activates carboxylic acids for further transformations.
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like THF or methanol, and the conditions are often mild, usually at room temperature .
Major Products Formed
The major products formed from these reactions are amides, esters, and other carboxylic acid derivatives. For example, the condensation of carboxylic acids and amines results in the formation of amides, while the esterification of carboxylic acids with alcohols produces esters .
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is used in peptide synthesis, where it acts as a coupling reagent to link amino acids.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The activation process releases a molecule of N-methylmorpholinium, which facilitates the formation of the reactive ester .
Comparison with Similar Compounds
Triazine Derivatives
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :
- Structure : Features a vinyl (-CH=CH-) bridge linking the triazine to a 4-methoxyaniline group.
- Synthesis : Likely involves coupling 2-chloro-4,6-dimethoxy triazine with a vinyl-aniline precursor, though specifics are undocumented.
- Key Differences : The vinyl linkage introduces rigidity and conjugation, contrasting with the target compound’s flexible methylene bridge. TRI’s free -NH- group may enhance hydrogen bonding, whereas the target’s benzamide offers carbonyl interactions .
- Amino Acid Derivatives (Compounds 3–9): Structure: Triazine linked to α-amino acids (e.g., glycine, alanine). Synthesis: Direct reaction of 2-chloro-4,6-dimethoxy triazine with α-amino acids in aqueous 1,4-dioxane . Key Differences: Polar amino acid side chains (e.g., -COOH, -OH) increase hydrophilicity, unlike the hydrophobic 4-methoxybenzamide in the target compound.
Benzamide Pesticides
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) :
- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Structure: Pyridinecarboxamide with fluorinated aryl groups. Key Differences: Fluorine and trifluoromethyl groups improve herbicidal activity via strong electron-withdrawing effects, absent in the target compound .
Data Table: Comparative Overview of Key Compounds
Research Findings and Implications
- Structural Insights: Methoxy groups on the triazine and benzamide enhance solubility compared to halogenated analogs but may reduce environmental persistence.
Synthetic Accessibility :
- Activity Hypotheses: Antifungal activity (as seen in TRI ) is plausible for the target due to triazine’s heterocyclic interactions.
Biological Activity
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The compound can be synthesized through a reaction involving 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a condensing agent. This method has been shown to facilitate the formation of amides and esters effectively. The synthesis typically involves the following steps:
- Preparation of Reactants : The starting materials include 4-methoxybenzamide and the triazine derivative.
- Condensation Reaction : The reaction is conducted in an appropriate solvent under controlled conditions to ensure high yield and purity.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antiproliferative Activity
Research indicates that derivatives of triazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study found that certain derivatives demonstrated selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 µM .
- Mechanism : The mechanism of action often involves the inhibition of cellular proliferation through oxidative stress pathways and apoptosis induction.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties:
- Research Findings : Compounds with methoxy groups have shown improved antioxidative capacity compared to standard antioxidants like BHT . This activity is crucial in preventing oxidative damage in cells.
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antiproliferative Activity (IC50 µM) | Antioxidant Activity |
|---|---|---|
| N-[Triazine Derivative] | 1.2 - 5.3 (MCF-7) | Significant |
| Doxorubicin | 0.05 - 0.15 (various) | Moderate |
| Etoposide | 0.1 - 0.5 (various) | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect normal cells while targeting malignant ones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
